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Compound of Interest

Compound Name: Thioformyl

Cat. No.: B1219250

For Researchers, Scientists, and Drug Development Professionals

Thioformyl compounds, characterized by the presence of a C=S double bond, are a versatile
class of reagents and intermediates in fine organic synthesis. Their unique reactivity has led to
their application in a wide array of chemical transformations, enabling the construction of
complex molecules, including pharmaceuticals and other biologically active compounds. This
document provides detailed application notes and protocols for several key synthetic methods
involving thioformyl compounds.

Thioformylation of Amines using O-Ethyl
Thioformate

O-Ethyl thioformate is a convenient and effective reagent for the thioformylation of primary
and secondary amines to afford the corresponding thioformamides. Thioformamides are
important structural motifs in medicinal chemistry and serve as versatile intermediates for the
synthesis of various nitrogen- and sulfur-containing heterocycles.

Application Note:

The reaction proceeds smoothly under mild conditions and tolerates a wide range of functional
groups on the amine substrate. Both aromatic and aliphatic amines, including sterically
hindered ones, can be efficiently thioformylated. The use of O-ethyl thioformate, which can be
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prepared in high yield and purity, offers a significant advantage over other methods that may
employ more hazardous or less stable reagents.

Experimental Protocol: Synthesis of O-Ethyl

Thioformate and its Use in Thioformylation
Part A: Synthesis of O-Ethyl Thioformate

A robust and scalable procedure for the synthesis of O-ethyl thioformate involves the reaction
of triethyl orthoformate with hydrogen sulfide in the presence of a catalytic amount of sulfuric
acid. This method provides the desired product in high yield and purity.

Procedure:

To a pressure vessel, add triethyl orthoformate and a catalytic amount of concentrated
sulfuric acid (approximately 1 mol% relative to triethyl orthoformate).

o Seal the vessel and introduce hydrogen sulfide gas to a pressure of 2-3 bar.

« Stir the reaction mixture at room temperature. The consumption of hydrogen sulfide can be
monitored by the pressure drop. Maintain the pressure by periodically adding more hydrogen
sulfide.

e Upon completion of the reaction (indicated by the cessation of hydrogen sulfide uptake),
carefully vent the excess hydrogen sulfide through a scrubber containing aqueous sodium
hypochlorite and sodium hydroxide.

e The crude product, a solution of O-ethyl thioformate in ethanol, can be used directly for
thioformylation reactions.

e For the isolation of neat O-ethyl thioformate, the crude solution is washed with saturated
agueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and distilled to
afford the pure product as a yellow oil. An overall yield of 83% can be expected.

Part B: General Procedure for the Thioformylation of Amines

Using Ethanolic O-Ethyl Thioformate:
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» To a solution of the crude ethanolic O-ethyl thioformate (typically ~40-50 wt%), add the
amine (1 equivalent) under a nitrogen atmosphere.

 Stir the reaction mixture at room temperature for 12-24 hours.

« Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the residue by flash column chromatography on silica gel to afford the desired
thioformamide.

Using Neat O-Ethyl Thioformate:

In a flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and neat O-ethyl
thioformate (1.5-3 equivalents) in a suitable solvent such as acetonitrile.

e Add a catalytic amount of sulfuric acid (e.g., 3 mol%).

 Stir the mixture at room temperature for the time required for complete conversion (typically
a few hours).

 After the reaction is complete, quench with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined
organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography.

Quantitative Data:
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Amine Substrate Product Yield (%)
Aniline N-Phenylthioformamide >95
y N-(4-
4-Methoxyaniline ) ) 98
Methoxyphenyl)thioformamide
N-(4-
4-Nitroaniline 92

Nitrophenyl)thioformamide

Benzylamine N-Benzylthioformamide 96
Cyclohexylamine N-Cyclohexylthioformamide 94
Dibenzylamine N,N-Dibenzylthioformamide 85
1-Adamantylamine N-(1-Adamantyl)thioformamide 99

Continuous Flow Thia-Diels-Alder Reactions of
Photochemically Generated Thioaldehydes

Thioaldehydes are highly reactive species that readily undergo dimerization or polymerization.
Their transient nature can be harnessed in fine organic synthesis by generating them in situ
and immediately trapping them with a suitable reaction partner. A powerful application of this
strategy is the thia-Diels-Alder reaction, which provides access to valuable sulfur-containing
six-membered rings. The use of continuous flow photochemistry offers precise control over
reaction parameters and enables the safe and efficient generation and utilization of these
unstable intermediates.

Application Note:

The photochemical generation of thioaldehydes from phenacyl sulfides followed by their in-situ
trapping in a thia-Diels-Alder reaction can be effectively performed in a continuous flow setup.
This methodology allows for excellent control over irradiation time, temperature, and
stoichiometry, leading to higher yields and purities of the cycloadducts compared to batch
processes. The continuous flow approach also enhances safety by minimizing the
accumulation of reactive intermediates.
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Experimental Workflow Diagram:
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Diene (3-10 equiv)
in Dichloromethane (0.01 M)

Controlled Flow Rate
determines residence time

Syringe Pump

Photochemical Flow Reactor ] [ Purification
(e.g., FEP tzglr:g UV lamp) Product Collection (Flash Chromatography))

Click to download full resolution via product page

Caption: Workflow for the continuous flow synthesis of 2H-thiopyrans.

Experimental Protocol:

General Procedure for Continuous Flow Thia-Diels-Alder Reaction:

o Prepare a solution of the phenacyl sulfide (1 equivalent) and the diene (3-10 equivalents) in
degassed dichloromethane to a final concentration of 0.01 M.

o Set up the continuous flow reactor, which typically consists of a syringe pump, a length of
transparent tubing (e.g., FEP) coiled around a UV light source, and a cooling bath to
maintain the desired temperature (e.g., -10 °C).

¢ Flush the reactor system with the solvent (dichloromethane).

o Pump the reactant solution through the reactor at a flow rate calculated to achieve the
desired residence time (typically 30-40 minutes).

« Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) as it flows
through the tubing.

o Collect the product solution at the outlet of the reactor.

 After all the reactant solution has been passed through the reactor, flush the system with
additional solvent.

» Combine the collected fractions and remove the solvent under reduced pressure.
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» Determine the regio- and diastereomeric ratios of the crude product by *H NMR

spectroscopy.

» Purify the crude product by flash column chromatography on silica gel to afford the desired

3,6-dihydro-2H-thiopyran derivatives.

Quantitative Data:

Thioaldehyde

Precursor . . Regioselectivit
Diene Product(s) Yield (%)
(Phenacyl y
Sulfide)
4,5-Dimethyl-2-
Phenylacetylsulfi 2,3-Dimethyl-1,3- henyl-3,6-
ylacety . Yy IO. Yy 95 N/A
de butadiene dihydro-2H-
thiopyran
2-(4-
Methoxyphenyl)-
4-methyl-3,6-
4-Methoxy- dihydro-2H-
phenylacetylsulfi Isoprene thiopyran & 2-(4- 88 70:30
de Methoxyphenyl)-
5-methyl-3,6-
dihydro-2H-
thiopyran
2-(4-
4-Chloro- Chlorophenyl)-3-
) (E)-1-Methoxy-
phenylacetylsulfi ] methoxy-3,6- 75 80:20 (endo/exo)
1,3-butadiene ]
de dihydro-2H-
thiopyran
Thiophen-2-yl- ) S
] Cyclopentadiene  Bicyclic adduct 92 >95:5 (exo/endo)
acetylsulfide
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Rhodium-Catalyzed Thioformylation of Terminal
Acetylenes

The transition metal-catalyzed thioformylation of alkynes is a powerful method for the
synthesis of [3-thio-a,3-unsaturated aldehydes. These compounds are valuable building blocks
in organic synthesis due to the presence of multiple functional groups. Rhodium complexes
have been shown to be particularly effective catalysts for this transformation.

Application Note:

Rhodium(l) complexes, such as RhH(CO)(PPhs)s, catalyze the highly regioselective
thioformylation of terminal acetylenes with thiols and carbon monoxide. The formyl group is
introduced at the terminal carbon, while the thioether group is added to the internal carbon of
the alkyne. The reaction generally proceeds in good yields and can be applied to a variety of
terminal acetylenes and aromatic thiols.

Reaction Scheme Diagram:

Reactants

CO

L

Ar-SH — R(ArS)C=CH(CHO)

—

R-C=CH

Product

v

v

Click to download full resolution via product page

Caption: Rhodium-catalyzed thioformylation of a terminal acetylene.

Experimental Protocol:

General Procedure for Rhodium-Catalyzed Thioformylation of Acetylenes:
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 In a high-pressure autoclave equipped with a magnetic stir bar, place the rhodium(l) catalyst
(e.g., RhH(CO)(PPhs)s, 1-2 mol%).

e Add the terminal acetylene (1 equivalent), the thiol (1.1 equivalents), and the solvent (e.g.,
acetonitrile).

» Seal the autoclave, flush it with carbon monoxide several times, and then pressurize it with
carbon monoxide to the desired pressure (e.g., 3 MPa).

» Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required
time (typically 5-15 hours).

 After cooling the autoclave to room temperature, carefully vent the excess carbon monoxide.

e Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced
pressure.

o Purify the residue by flash column chromatography on silica gel to obtain the B-thio-a,[3-
unsaturated aldehyde.

Quantitative Data:

Acetylene Thiol Product Yield (%) E/Z Ratio
2-
1-Octyne Thiophenol (Phenylthio)non- 85 69:31
2-enal
3-Phenyl-2-
Phenylacetylene  Thiophenol (phenylthio)prop 78 75:25
enal
" 2-(p-
1-Hexyne ) Tolylthio)hept-2- 82 72:28
Methylthiophenol |
ena

3-Cyclohexyl-2-
Thiophenol (phenylthio)prop 75 65:35
enal

Cyclohexylacetyl

ene
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Photoredox-Catalyzed Thioformylation of Terminal
Alkynes

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis,
enabling the development of novel transformations under mild reaction conditions. One such
application is the thioformylation of terminal alkynes using nitromethane as a formyl anion
equivalent.

Application Note:

This method provides access to (E)-1,2-difunctionalized acrylaldehydes through a photoredox-
catalyzed radical process. The reaction is typically carried out at room temperature under
visible light irradiation, using a suitable photocatalyst. This approach offers a new route to a-
alkyl/aryl aldehydes and demonstrates the utility of nitromethane as a C1 building block.

Proposed Mechanistic Pathway Diagram:

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b1219250?utm_src=pdf-body
https://www.benchchem.com/product/b1219250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Photocatalytic Cycle

Photocatalyst

fET SET
CHsNO:2

Radical Addition

R(ArS)C=CHe

Radical Coupling

[ R(ArS)C=CH-CHzNO> )

Nef-type reaction

R(ArS)C=CH-CHO

Click to download full resolution via product page

Caption: Proposed pathway for photoredox-catalyzed thioformylation.
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Experimental Protocol:

General Procedure for Photoredox-Catalyzed Thioformylation:

» To a reaction vessel, add the terminal alkyne (1 equivalent), the thiol (1.2 equivalents), the
photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a suitable solvent (e.qg.,
DMSO).

e Add nitromethane (3-5 equivalents) to the mixture.
» Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

« Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room
temperature with vigorous stirring.

e Monitor the reaction progress by TLC or LC-MS.

» Upon completion, dilute the reaction mixture with water and extract the product with an
organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:
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Alkyne Thiol Product Yield (%)
) (E)-3-Phenyl-2-

Phenylacetylene Thiophenol ) 85
(phenylthio)propenal
E)-3-(p-Tolyl)-2-

4-Ethynyltoluene Thiophenol (E)-3-(p ) & 82
(phenylthio)propenal
(B)-2-((4-

1-Octyne 4-Chlorothiophenol Chlorophenyl)thio)non 78
-2-enal
(E)-3-(Cyclohex-1-en-

1-Ethynylcyclohexene  Thiophenol 1-yl)-2- 75
(phenylthio)propenal

Solid-Phase Synthesis of N-Thioformyl Peptides

The introduction of thioamides into peptides can confer unique structural and biological

properties. A convenient method for the synthesis of N-thioformyl peptides involves the

coupling of a resin-bound amine with an amino thioacid in the presence of an isonitrile. This

approach is compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Application Note:

This method allows for the iterative synthesis of peptides containing N-thioformyl linkages.

The coupling reaction is generally efficient and proceeds under mild conditions. The presumed

mechanism involves the formation of a thio-formimidate carboxylate mixed anhydride

intermediate, which is then intercepted by the amine.

Experimental Workflow Diagram:
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Continue SPPS
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(e.g., in CHCIs or DMF) >
FinalStep [ Cleavage from Resin ]
(e.g., TFA cocktail)

Click to download full resolution via product page

Caption: Solid-phase synthesis of an N-thioformyl peptide.

Experimental Protocol:

General Procedure for Solid-Phase Synthesis of N-Thioformyl Peptides:

o Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-
dimethylformamide (DMF) in a peptide synthesis vessel.

e Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified
time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus.

e Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to
remove excess reagents.

e Coupling:

o

Dissolve the Fmoc-protected amino thioacid (e.g., 2-3 equivalents) in a suitable solvent
(e.g., chloroform or DMF).

o

Add the isonitrile (e.g., tert-butyl isonitrile, 2-3 equivalents) to the solution.

[¢]

Add this coupling solution to the resin.

[¢]

Agitate the mixture at room temperature for the required coupling time (typically a few
hours).

[¢]

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
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e Washing: After complete coupling, wash the resin as described in step 3.

« [teration: Repeat the deprotection, washing, and coupling steps for each subsequent amino
acid in the peptide sequence.

» Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection.
Then, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water,
2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain
protecting groups.

» Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final
product.

» Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-
HPLC).

Suantitative Data:

Peptide Sequence (Resin-bound amine +

Coupling Yield (%
Amino thioacid) piing (%)

H-Gly-Resin + Fmoc-Ala-SH >95
H-Leu-Resin + Fmoc-Phe-SH ~90
H-Val-Ala-Resin + Fmoc-Pro-SH >95
H-Phe-Gly-Resin + Fmoc-Met-SH ~88

 To cite this document: BenchChem. [Applications of Thioformyl Compounds in Fine Organic
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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